2-Cyano-2-methylpyrrolidine
Overview
Description
2-Cyano-2-methylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with a cyano group and a methyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-2-methylpyrrolidine typically involves the condensation of glycine with substituted aldehydes, followed by hydrolysis and further condensation reactions . Another common method includes the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity in the formation of the pyrrolidine ring .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale batch reactors where the starting materials are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, amines, and oxo derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
2-Cyano-2-methylpyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Docking studies have suggested that the compound can bind to active sites of proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but lacking the cyano and methyl groups.
2-Cyano-2-methylpyrrolidine: A closely related compound with different substituents on the pyrrolidine ring.
Uniqueness: this compound is unique due to the presence of both a cyano group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-methylpyrrolidine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-6(5-7)3-2-4-8-6/h8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHZDPNOAOREHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296221 | |
Record name | 2-Methyl-2-pyrrolidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42457-13-6 | |
Record name | 2-Methyl-2-pyrrolidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42457-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-pyrrolidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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